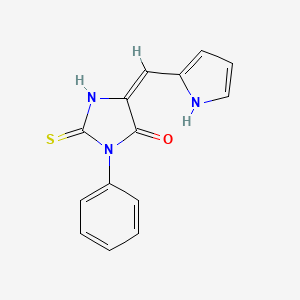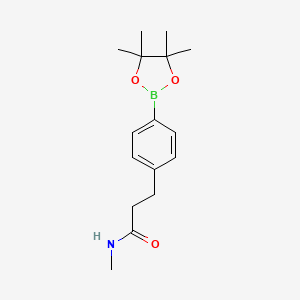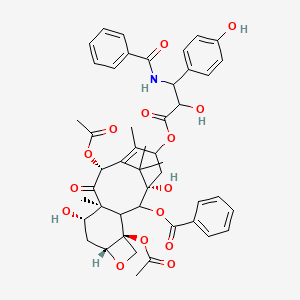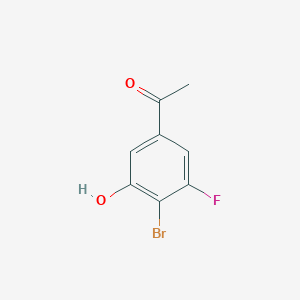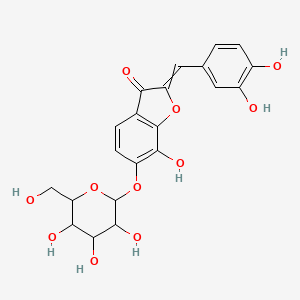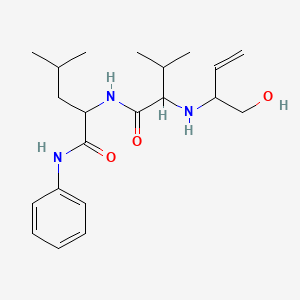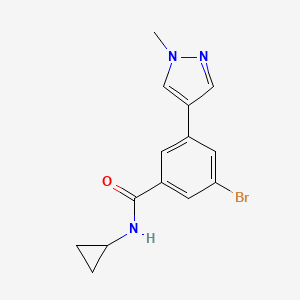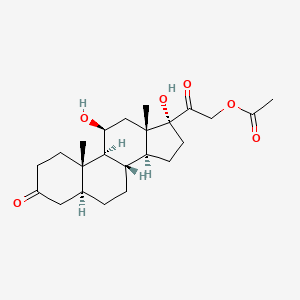
Hydrallostane 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrallostane 21-acetate is a derivative of cortisol, a steroid hormone produced by the adrenal cortex. It has the molecular formula C23H34O6 and a molecular weight of 406.51 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrallostane 21-acetate can be synthesized through the epoxide opening with hydrogen fluoride in dimethylformamide, followed by the Ringold-Stork protocol . The final product is obtained through hydrolysis, yielding dexamethasone-21-acetate, which is a closely related compound.
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydrallostane 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as dexamethasone-21-acetate and other corticosteroid derivatives .
Aplicaciones Científicas De Investigación
Hydrallostane 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various corticosteroid derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Hydrallostane 21-acetate exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding leads to the activation or repression of various genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparación Con Compuestos Similares
Hydrallostane 21-acetate can be compared with other similar compounds, such as:
Dexamethasone: A potent synthetic corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory and autoimmune conditions.
The uniqueness of this compound lies in its specific molecular structure, which allows for targeted therapeutic effects with potentially fewer side effects compared to other corticosteroids .
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanisms of action make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.
Propiedades
Fórmula molecular |
C23H34O6 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[2-[(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clave InChI |
BWCPGWRDUCWIIR-PDGAMHHOSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


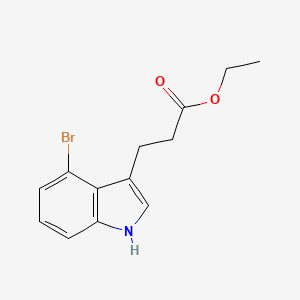
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
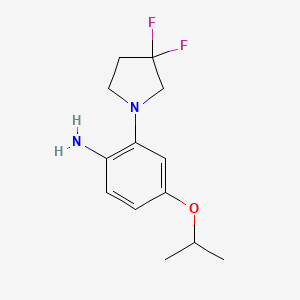
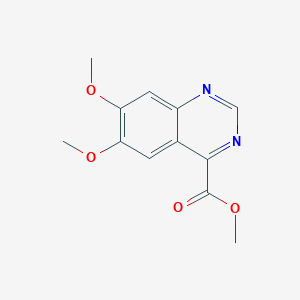
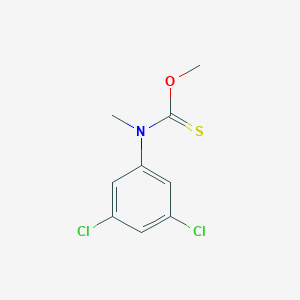
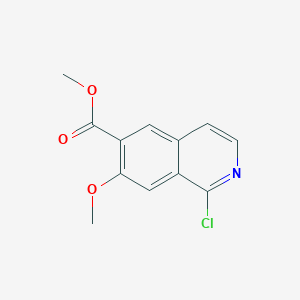
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
